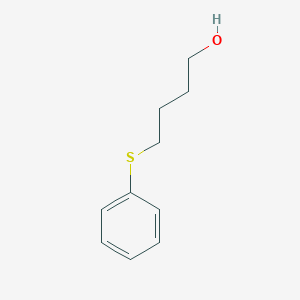

4-(Phenylsulfanyl)butan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

5851-37-6 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

4-phenylsulfanylbutan-1-ol |

InChI |

InChI=1S/C10H14OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |

InChI Key |

ITSYUNYCTVPVRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Phenylsulfanyl Butan 1 Ol

Direct Synthesis Approaches to the Core Structure

Direct methods for the synthesis of 4-(phenylsulfanyl)butan-1-ol focus on the formation of the crucial carbon-sulfur bond as a key step in constructing the target molecule. These strategies include radical-mediated additions to alkenes, nucleophilic displacements, and transition metal-catalyzed coupling reactions.

Thiol-ene Additions and Related Routes

The thiol-ene reaction, a powerful and atom-economical method for C-S bond formation, offers a direct route to this compound. This reaction typically proceeds via a radical-initiated anti-Markovnikov addition of a thiol to an alkene. researchgate.netorganic-chemistry.org In the context of synthesizing the target compound, this involves the reaction of thiophenol with but-3-en-1-ol.

The reaction is generally initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or under photochemical conditions, leading to the formation of a thiyl radical from thiophenol. This radical then adds to the terminal carbon of the double bond in but-3-en-1-ol, generating a more stable secondary carbon-centered radical. Subsequent hydrogen atom transfer from another molecule of thiophenol yields the desired this compound and regenerates the thiyl radical, propagating the chain reaction. researchgate.netunc.edu The anti-Markovnikov regioselectivity ensures the formation of the primary alcohol. A visible-light-driven photocatalytic initiation using bismuth oxide has also been reported as a mild and selective method for hydrothiolation of olefins. organic-chemistry.org

Table 1: Thiol-ene Reaction for this compound Synthesis

| Reactants | Initiator/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiophenol, But-3-en-1-ol | AIBN or UV light | Dichloromethane or Water organic-chemistry.org | Room Temperature | Good to Excellent researchgate.net |

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide a classic and widely applicable method for the synthesis of thioethers. In this approach, a thiolate anion acts as the nucleophile, displacing a suitable leaving group from a four-carbon chain that already contains a hydroxyl group. The most common precursor for this route is a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol.

The reaction is typically carried out by first deprotonating thiophenol with a base, such as sodium hydroxide (B78521) or sodium hydride, to generate the more nucleophilic sodium thiophenolate. This thiolate then attacks the electrophilic carbon bearing the halogen in the 4-halobutanol, resulting in the formation of the C-S bond and displacement of the halide ion. This method is a variation of the Williamson ether synthesis. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction.

Metal-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-S bond in this compound. Palladium and copper catalysts are most commonly employed for this purpose. nih.govuu.nlrsc.orgnih.gov

In a typical palladium-catalyzed process, a 4-halobutanol (e.g., 4-bromobutan-1-ol) can be coupled with thiophenol in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org The reaction generally requires a base to facilitate the formation of the thiolate and the subsequent catalytic cycle. While highly effective for aryl halides, the application to aliphatic halides can be more challenging.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, provides an alternative and often more economical approach. researchgate.netorganic-chemistry.org This reaction can be performed using a copper(I) salt, such as CuI, as the catalyst, often in the absence of a ligand, with a base and a polar solvent. uu.nl The reaction scope includes the coupling of thiols with aryl and, in some cases, alkyl halides.

Table 2: Metal-Catalyzed Synthesis of Aryl Thioethers (General Conditions)

| Catalyst System | Substrates | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 / Phosphine Ligand organic-chemistry.org | Aryl/Alkyl Halide, Thiol | Various (e.g., K2CO3, t-BuOK) | Toluene, DMF | 80-120 °C |

Indirect Synthesis via Functional Group Interconversions on Butanol Derivatives

Indirect synthetic routes to this compound involve the initial preparation of a butanol derivative containing the desired thioether linkage, followed by a functional group interconversion to unmask or create the primary alcohol.

Reductive Transformations of Thioether-Containing Ketones or Esters

A versatile indirect approach involves the reduction of a carbonyl group in a precursor that already contains the phenylsulfanyl moiety at the 4-position. This strategy allows for the construction of the C-S bond under conditions that might not be compatible with a free primary alcohol.

One such precursor is 4-(phenylsulfanyl)butanoic acid or its corresponding esters, such as ethyl 4-(phenylsulfanyl)butanoate. These compounds can be synthesized through the reaction of thiophenol with γ-butyrolactone or an ethyl 4-halobutanoate. The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

It is important to note that the reduction of 4-(phenylsulfanyl)butan-2-one would yield 4-(phenylsulfanyl)butan-2-ol, a secondary alcohol, and not the desired primary alcohol, this compound. mdpi.com

Table 3: Reduction of Thioether-Containing Esters

| Starting Material | Reducing Agent | Solvent | Product |

|---|

Conversions from Halogenated Butanol Precursors

As detailed in the nucleophilic substitution pathways (Section 2.1.2), the reaction of a 4-halobutan-1-ol with thiophenol or a thiophenolate is a primary and direct method for the synthesis of this compound. This transformation represents a key example of converting a halogenated precursor into the final thioether product. The success of this reaction hinges on the nucleophilic attack of the sulfur atom on the carbon bearing the halogen, leading to the formation of the C-S bond and the desired alcohol.

Chemoenzymatic and Asymmetric Synthesis Routes for Enantiomerically Enriched Analogues

The synthesis of enantiomerically pure chiral molecules is a significant area of focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For analogues of this compound, where chirality can be introduced at various positions, chemoenzymatic and asymmetric synthesis routes offer powerful strategies to obtain high enantiomeric purity.

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biological catalysts (enzymes). rsc.org Enzymes such as lipases, esterases, and dehydrogenases are frequently employed for the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates. For instance, lipase-catalyzed kinetic resolution is a widely used technique. mdpi.com In a typical approach, a racemic alcohol, an analogue of this compound, could be subjected to enantioselective acylation using an acyl donor like vinyl acetate. Lipases, such as Candida antarctica lipase (B570770) B (CALB), selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. researchgate.net

Another chemoenzymatic strategy involves the asymmetric reduction of a ketone precursor, such as 4-(phenylsulfanyl)butan-2-one, using baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases. researchgate.netnih.govmdpi.com These biocatalysts can reduce the carbonyl group to a hydroxyl group with high enantioselectivity, yielding a chiral secondary alcohol. The choice of enzyme, solvent system (which can include organic solvents like diisopropyl ether to simplify work-up), and reaction conditions are critical for achieving high yield and enantiomeric excess (ee). researchgate.net

Asymmetric synthesis, distinct from chemoenzymatic routes, relies on the use of chiral auxiliaries, reagents, or catalysts to direct the stereochemical outcome of a reaction. nih.govnih.govmdpi.com A chiral auxiliary, a molecule that is temporarily incorporated into the substrate, can guide the formation of a new stereocenter. researchgate.netrsc.org For example, an unsaturated precursor to a this compound analogue could be modified with a chiral auxiliary to direct an asymmetric hydrogenation or dihydroxylation step. Following the stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, generates a large quantity of a chiral product. nih.gov

These methods provide robust pathways to access specific stereoisomers of this compound analogues, which is crucial for investigating their structure-activity relationships in various biological and chemical contexts.

Table 1: Examples of Chemoenzymatic Methods for Chiral Sulfur-Containing Alcohols

| Precursor | Biocatalyst | Method | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)propan-2-one | Baker's Yeast | Asymmetric Reduction | (S)-Phenylsulfonylpropan-2-ol | >99% | researchgate.net |

| Racemic β-amino alcohol | Chirazyme L-2 (Lipase) | Kinetic Resolution (Acylation) | Enantiopure alcohol and ester | >99% | mdpi.com |

Optimization of Reaction Conditions and Yields

The efficiency and economic viability of a synthetic route heavily depend on the optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and waste. The synthesis of this compound, likely proceeding through nucleophilic substitution involving thiophenol and a C4 electrophile (e.g., a derivative of butan-1-ol or tetrahydrofuran), requires careful tuning of several parameters.

Key variables in the optimization process include the choice of solvent, reaction temperature, nature of the catalyst or base, and the stoichiometry of the reactants. researchgate.net Solvents play a crucial role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For the synthesis of thioethers like this compound, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often effective.

The temperature is another critical factor; higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts. An optimal temperature must be found that provides a reasonable reaction time without compromising the yield. The choice of base is also vital for deprotonating the thiophenol to generate the more nucleophilic thiophenolate anion. Common bases include sodium hydroxide, potassium carbonate, or non-nucleophilic organic bases like triethylamine. The strength and concentration of the base must be controlled to prevent side reactions.

Systematic studies are often performed where one parameter is varied while others are kept constant to determine the optimal conditions. For example, a series of small-scale reactions might be run in different solvents or at different temperatures to identify the combination that provides the highest yield of this compound. researchgate.net Following the reaction, purification is essential. Flash column chromatography on silica (B1680970) gel is a standard method for purifying compounds of this type, separating the desired product from unreacted starting materials and byproducts. nih.gov

Table 2: Hypothetical Optimization of a Synthesis Step for this compound

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | Triethylamine | 25 | 24 | 45 |

| 2 | Dimethylformamide (DMF) | Triethylamine | 25 | 24 | 60 |

| 3 | Dimethylformamide (DMF) | Potassium Carbonate | 25 | 12 | 75 |

| 4 | Dimethylformamide (DMF) | Potassium Carbonate | 50 | 6 | 85 |

| 5 | Dimethylformamide (DMF) | Sodium Hydroxide | 50 | 6 | 78 (byproduct formation) |

Chemical Reactivity and Transformations of 4 Phenylsulfanyl Butan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol functionality in 4-(Phenylsulfanyl)butan-1-ol is a versatile site for numerous organic transformations common to alkanols.

Esterification and Etherification Reactions

Esterification: this compound readily undergoes Fischer esterification when reacted with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and heat. This reversible reaction produces a corresponding ester and water. The equilibrium can be shifted toward the product by removing water as it forms. For example, the reaction with acetic acid yields 4-(phenylsulfanyl)butyl acetate.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (SN2) reaction to form the ether.

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | This compound + Acetic Acid | Conc. H₂SO₄, Heat | 4-(Phenylsulfanyl)butyl acetate |

| Etherification | This compound + Methyl Iodide | 1. NaH; 2. CH₃I | 1-Methoxy-4-(phenylsulfanyl)butane |

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Partial oxidation to form 4-(phenylsulfanyl)butanal requires mild conditions and careful control to prevent over-oxidation. A common laboratory method involves using an excess of the alcohol and distilling off the aldehyde as it forms, taking advantage of its lower boiling point. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern or Moffatt oxidation are effective for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents and more vigorous conditions, such as heating under reflux with an excess of the oxidant, will fully oxidize the primary alcohol to 4-(phenylsulfanyl)butanoic acid. Commonly used reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic solution.

| Target Product | Typical Reagents | Conditions | Final Product |

|---|---|---|---|

| Aldehyde | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Gentle heating with immediate distillation | 4-(Phenylsulfanyl)butanal |

| Carboxylic Acid | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux with excess oxidant | 4-(Phenylsulfanyl)butanoic acid |

Halogenation and Other Nucleophilic Substitutions

The hydroxyl group is a poor leaving group, and thus direct nucleophilic substitution is not feasible. For halogenation to occur, the -OH group must first be converted into a good leaving group. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org These reagents react with the alcohol to form an intermediate that is readily displaced by the halide ion in an SN2 reaction. chemistrysteps.comysu.educhemistrysteps.comchadsprep.com This mechanism results in the formation of the corresponding haloalkane, such as 1-chloro-4-(phenylsulfanyl)butane or 1-bromo-4-(phenylsulfanyl)butane. chemistrysteps.com

| Transformation | Reagent | Product | Mechanism |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 1-Chloro-4-(phenylsulfanyl)butane | SN2 |

| Bromination | Phosphorus tribromide (PBr₃) | 1-Bromo-4-(phenylsulfanyl)butane | SN2 |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization to form various heterocyclic systems. For example, under acidic conditions, the hydroxyl group can act as a nucleophile, attacking an electrophilic center within the same molecule. While direct cyclization of the parent alcohol is less common, its derivatives are more prone to such reactions. For instance, the corresponding carboxylic acid, 4-(phenylsulfanyl)butanoic acid, could undergo intramolecular esterification (lactonization) to form a five-membered lactone. Another possibility involves the sulfur atom participating in cyclization. Acid-catalyzed dehydration of the alcohol could lead to a carbocation, which is then attacked by the nucleophilic sulfur atom, potentially leading to the formation of a five-membered tetrahydrothiophene (B86538) ring with a phenyl group attached.

Reactions Involving the Phenylsulfanyl Moiety

The thioether linkage in this compound is susceptible to oxidation, providing a pathway to sulfoxide (B87167) and sulfone derivatives, which are valuable intermediates in organic synthesis.

Oxidation of the Thioether (Sulfide) to Sulfoxide and Sulfone Derivatives

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to two higher oxidation states: sulfoxide and sulfone.

Sulfide (B99878) to Sulfoxide: The oxidation can be precisely controlled to stop at the sulfoxide stage, yielding 4-(phenylsulfinyl)butan-1-ol. This selective transformation is achieved using one equivalent of a mild oxidizing agent at controlled temperatures. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), or a controlled amount of hydrogen peroxide (H₂O₂).

Sulfide to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent, leads to the formation of the corresponding sulfone, 4-(phenylsulfonyl)butan-1-ol. Reagents such as excess hydrogen peroxide, potassium permanganate (KMnO₄), or Oxone® are effective for this complete oxidation. Biocatalytic methods using microorganisms have also been reported for the synthesis of sulfones from sulfides.

| Target Product | Typical Reagents | Key Conditions | Final Product |

|---|---|---|---|

| Sulfoxide | 1 eq. m-CPBA or NaIO₄ | Controlled stoichiometry and temperature | 4-(Phenylsulfinyl)butan-1-ol |

| Sulfone | Excess H₂O₂ or Oxone® | Excess oxidant, often with heating | 4-(Phenylsulfonyl)butan-1-ol |

Carbon-Sulfur Bond Cleavage and Desulfurization Reactions

The carbon-sulfur (C–S) bond in alkyl aryl sulfides like this compound is susceptible to cleavage under various conditions, leading to desulfurization. This process typically involves the complete removal of the sulfur atom from the molecule.

Detailed Research Findings: A preeminent method for achieving desulfurization is through treatment with Raney nickel, a fine-grained nickel-aluminium alloy. organicreactions.orgwikipedia.org This reagent is highly effective at hydrogenolysis of C–S bonds. organicreactions.org The reaction mechanism involves the adsorption of the sulfur atom onto the catalytic nickel surface, which is saturated with hydrogen. This leads to the cleavage of both the phenyl-sulfur and the butyl-sulfur bonds, with subsequent hydrogenation of the resulting carbon fragments. ias.ac.inmasterorganicchemistry.com For this compound, this reaction is expected to yield butan-1-ol and benzene. The process is generally carried out by refluxing the sulfide with a slurry of Raney nickel in a solvent like ethanol. ias.ac.in

Other reductive methods can also achieve C–S bond cleavage, such as using alkali metals (like sodium or lithium) in liquid ammonia (B1221849) or other amine solvents. Photochemical methods, involving irradiation with UV light, can also induce homolytic cleavage of the C-S bond, generating radical intermediates. researchgate.net

| Reagent/Condition | Expected Major Products | Reaction Type |

|---|---|---|

| Raney Ni, Ethanol, Heat | Butan-1-ol, Benzene | Reductive Cleavage (Hydrogenolysis) |

| Na, Liquid NH₃ | Butan-1-ol, Thiophenol | Dissolving Metal Reduction |

| UV Light (254 nm) | Radical fragmentation products | Photochemical Homolytic Cleavage |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The outcome of this reaction is largely dictated by the directing effect of the substituent already present—in this case, the 4-hydroxybutylsufanyl group [-S-(CH₂)₄-OH].

Detailed Research Findings: The sulfur atom of the thioether is directly attached to the aromatic ring. Due to its lone pairs of electrons, the sulfur atom can donate electron density to the ring through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the substitution process, particularly when the attack occurs at the ortho and para positions. vanderbilt.edu Consequently, the alkylthio group (-SR) is classified as an activating group and an ortho, para-director. youtube.comlibretexts.org This means that electrophilic substitution reactions will occur faster than on unsubstituted benzene, and the incoming electrophile will predominantly be directed to the positions ortho or para to the sulfur atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org However, in the case of Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the non-bonding electrons of the sulfur atom. This interaction can deactivate the ring and complicate the reaction, sometimes preventing it from occurring as expected.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-((2-Nitrophenyl)sulfanyl)butan-1-ol and 4-((4-Nitrophenyl)sulfanyl)butan-1-ol |

| Bromination | Br₂, FeBr₃ | 4-((2-Bromophenyl)sulfanyl)butan-1-ol and 4-((4-Bromophenyl)sulfanyl)butan-1-ol |

| Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylphenyl)sulfanyl)butan-1-ol (para product typically favored) |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de For this compound, potential rearrangements could be initiated by targeting either the sulfide or the alcohol functional group.

Detailed Research Findings: There are no widely documented rearrangement reactions specific to this compound. However, plausible pathways can be proposed based on related structures. One possibility involves the oxidation of the sulfide to a sulfoxide. The resulting 4-(phenylsulfinyl)butan-1-ol could then potentially undergo thermal or acid-catalyzed rearrangements characteristic of β- or γ-hydroxy sulfoxides.

Another theoretical pathway could be an acid-catalyzed reaction targeting the hydroxyl group. Protonation of the alcohol would turn it into a good leaving group (water). Departure of water would form a primary carbocation, which is highly unstable and prone to rearrangement. A 1,2-hydride shift could occur, but a more likely outcome in this specific structure would be an intramolecular cyclization reaction. The sulfur atom, acting as an internal nucleophile, could attack the carbocation (or the carbon bearing the leaving group in a concerted SN2-type reaction) to form a five-membered cyclic sulfonium (B1226848) salt, tetrahydrothiophen-1-ium-1-ylbenzene. This cyclization is generally more favorable than rearrangement to a secondary carbocation in such systems.

Reductive Transformations

The reductive transformations of this compound primarily concern the phenyl sulfide portion of the molecule, as the primary alcohol is already in a reduced state.

Detailed Research Findings: As discussed in section 3.2.2, the most significant reductive transformation is the hydrogenolysis of the carbon-sulfur bonds using Raney nickel. britannica.com This process effectively reduces the thioether linkage down to C-H bonds, resulting in desulfurization. wikipedia.orgmasterorganicchemistry.com

Another potential reductive transformation is the Birch reduction, which reduces the aromatic ring. This reaction uses sodium or lithium metal in a mixture of liquid ammonia and an alcohol. For an alkyl phenyl sulfide, the Birch reduction would typically yield a 2,5-dihydro derivative, where the double bonds are not conjugated. The sulfur substituent directs the reduction to give 1-(butylsulfanyl)cyclohexa-1,4-diene as a likely intermediate, which upon cleavage would yield the corresponding thiol.

| Reaction Type | Reagents | Functional Group Targeted | Expected Product(s) |

|---|---|---|---|

| Desulfurization | Raney Ni / H₂ | C-S Bonds | Butan-1-ol and Benzene |

| Birch Reduction | Na, NH₃ (l), EtOH | Aromatic Ring | 1-((4-Hydroxybutyl)sulfanyl)cyclohexa-1,4-diene |

Mechanistic Investigations of Reactions Involving 4 Phenylsulfanyl Butan 1 Ol

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 4-(Phenylsulfanyl)butan-1-ol involves identifying the sequence of elementary steps that lead from reactants to products, including the characterization of any transient intermediates. A significant reaction pathway available to this molecule is intramolecular cyclization, driven by the interaction between the terminal hydroxyl group and the sulfur atom.

One plausible transformation is the acid-catalyzed cyclization to form tetrahydrothiophene (B86538) derivatives. In this proposed mechanism, the hydroxyl group is first protonated by an acid catalyst, forming a good leaving group (water). The neighboring sulfur atom can then act as a nucleophile, displacing the water molecule in an intramolecular nucleophilic substitution. This process would proceed through a cyclic sulfonium (B1226848) ion intermediate. The subsequent attack by a nucleophile, or elimination, would then lead to the final product.

Proposed Pathway for Acid-Catalyzed Cyclization:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by an acid (H-A), enhancing its leaving group ability.

Intramolecular nucleophilic attack: The lone pair of electrons on the sulfur atom attacks the carbon bearing the protonated hydroxyl group, leading to the displacement of a water molecule.

Formation of a cyclic sulfonium ion intermediate: This step results in the formation of a five-membered ring containing a positively charged sulfur atom, specifically, a 1-phenyltetrahydrothiophenium ion.

Nucleophilic attack or elimination: The reaction is completed by the attack of a counter-ion or solvent molecule on the phenyl group or one of the adjacent carbons of the ring, or through an elimination reaction, to yield the final stable product.

The presence and structure of intermediates like the cyclic sulfonium ion can be inferred through various techniques, including trapping experiments with potent nucleophiles or spectroscopic methods under conditions that prolong the intermediate's lifetime.

Another potential reaction pathway for this compound is its oxidation. Oxidation of the sulfide (B99878) moiety to a sulfoxide (B87167) or sulfone would significantly alter the electron-withdrawing nature of the sulfur-containing group, thereby influencing the reactivity of the rest of the molecule. The alcohol functionality can also be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mechanistic studies would focus on the selectivity of these oxidation reactions.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in directing the outcome of reactions involving this compound, enhancing both the rate and selectivity. The choice of catalyst can determine which functional group reacts and what product is formed.

In the context of the intramolecular cyclization, the choice of acid catalyst is critical. Brønsted acids, such as sulfuric acid or toluenesulfonic acid, can facilitate the reaction by protonating the hydroxyl group. Lewis acids, on the other hand, could coordinate to the oxygen or sulfur atoms, thereby activating the substrate towards cyclization. The efficiency and selectivity of these catalysts would depend on their strength, steric bulk, and the nature of the counter-ion.

For instance, a bulky Lewis acid might favor the formation of a specific stereoisomer by influencing the conformation of the substrate in the transition state. The table below illustrates hypothetical data on how different catalysts might influence the yield and selectivity of the cyclization reaction to form 1-phenyltetrahydrothiophenium salt.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity for Cyclized Product (%) |

| H₂SO₄ | 80 | 12 | 65 | 85 |

| p-TsOH | 80 | 10 | 72 | 90 |

| BF₃·OEt₂ | 25 | 6 | 85 | 95 |

| Sc(OTf)₃ | 25 | 4 | 92 | 98 |

In oxidation reactions, metal-based catalysts are often employed to achieve high selectivity. For example, a catalyst could be designed to selectively oxidize the sulfide to a sulfoxide without affecting the alcohol. Conversely, specific catalytic systems are known for the selective oxidation of primary alcohols. The mechanistic role of the catalyst in these transformations often involves the formation of a reactive metal-oxo species or coordination to the substrate to facilitate hydride or electron transfer.

Studies on Stereochemical Outcomes and Control in Transformations

When reactions involving this compound create new stereocenters, the study of the stereochemical outcome is essential. If the starting material is chiral, or if a chiral catalyst is used, the reaction can proceed with stereoselectivity or stereospecificity.

In the intramolecular cyclization, if the starting alcohol is chiral at the carbon bearing the hydroxyl group (C-1) or at another position in the chain, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, the intramolecular SN2 reaction would be expected to proceed with inversion of configuration at the carbon center undergoing substitution.

The development of asymmetric catalysts for reactions of this compound would be a key area of investigation for controlling stereochemical outcomes. A chiral catalyst could, for instance, enantioselectively catalyze the cyclization or an oxidation reaction, leading to an excess of one enantiomer of the product.

Consider the asymmetric oxidation of the sulfide to a chiral sulfoxide. The use of a chiral catalyst, such as a modified Sharpless reagent or a chiral oxaziridine, could provide the desired sulfoxide in high enantiomeric excess. The mechanism of stereochemical control would involve the formation of a diastereomeric transition state between the substrate and the chiral catalyst, where one transition state is energetically favored over the other.

The following table presents hypothetical results for the asymmetric oxidation of this compound to the corresponding sulfoxide using different chiral catalytic systems.

| Chiral Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(O-i-Pr)₄ / (+)-DET | t-BuOOH | -20 | 88 | 92 |

| Chiral Vanadium Complex | H₂O₂ | 0 | 91 | 85 |

| Chiral Oxaziridine | - | 25 | 75 | 95 |

These studies on reaction pathways, the role of catalysis, and stereochemical control are fundamental to harnessing the full synthetic potential of this compound and designing new chemical transformations with precision and efficiency.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Phenylsulfanyl)butan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the number of different proton environments and their neighboring protons. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the spin-spin coupling patterns reveal the connectivity between adjacent protons.

Based on the structure of this compound, the following proton signals are expected:

Aromatic Protons (C₆H₅S-): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.1 and 7.4 ppm. The exact chemical shifts and multiplicities depend on the electronic effect of the sulfur atom and the solvent used.

Methylene (B1212753) Protons adjacent to Sulfur (-SCH₂-): The two protons on the carbon atom directly attached to the sulfur atom are expected to resonate as a triplet, shifted downfield due to the deshielding effect of the electronegative sulfur atom.

Methylene Protons adjacent to the Hydroxyl Group (-CH₂OH): These two protons are also expected to appear as a triplet, influenced by the adjacent methylene group and the electronegative oxygen atom.

Aliphatic Methylene Protons (-CH₂CH₂-): The two sets of methylene protons in the middle of the butyl chain will appear as multiplets, with their chemical shifts and coupling patterns determined by their neighboring protons.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl H | 7.1 - 7.4 | Multiplet | - |

| -SCH₂- | ~ 2.9 - 3.1 | Triplet | ~ 7.0 |

| -CH₂OH | ~ 3.6 - 3.8 | Triplet | ~ 6.5 |

| -SCH₂CH₂ - | ~ 1.7 - 1.9 | Quintet | ~ 7.0 |

| -CH₂ CH₂OH | ~ 1.6 - 1.8 | Quintet | ~ 6.5 |

| -OH | Variable | Broad Singlet | - |

¹³C NMR Analysis of Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

For this compound, six distinct carbon signals are expected in the ¹³C NMR spectrum:

Aromatic Carbons (C₆H₅S-): The phenyl ring will show four signals: one for the ipso-carbon (the carbon directly attached to the sulfur), and three others for the ortho, meta, and para carbons. The ipso-carbon will be significantly influenced by the sulfur atom.

Carbon adjacent to Sulfur (-SCH₂-): This carbon will appear at a characteristic chemical shift for a carbon atom single-bonded to a sulfur atom.

Carbon adjacent to Oxygen (-CH₂OH): This carbon will be shifted downfield due to the strong deshielding effect of the oxygen atom.

Aliphatic Carbons (-CH₂CH₂-): The two central methylene carbons will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-ipso (C-S) | ~ 135 - 138 |

| C-ortho | ~ 128 - 130 |

| C-meta | ~ 129 - 131 |

| C-para | ~ 125 - 127 |

| -SCH₂- | ~ 35 - 38 |

| -SCH₂C H₂- | ~ 30 - 33 |

| -C H₂CH₂OH | ~ 28 - 31 |

| -CH₂OH | ~ 60 - 63 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be expected between the adjacent methylene groups in the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, correlations between the protons of the -SCH₂- group and the ipso-carbon of the phenyl ring would confirm the attachment of the butyl chain to the sulfur atom.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound (C₁₀H₁₄OS) can be calculated as follows:

(10 x 12.000000) + (14 x 1.007825) + (1 x 15.994915) + (1 x 31.972071) = 182.076536 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 182, corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of water ([M - H₂O]⁺): A peak at m/z 164.

Cleavage of the C-S bond: This could lead to fragments corresponding to the phenylthio group (C₆H₅S⁺, m/z 109) and the butanol cation (C₄H₉O⁺).

Cleavage of the butyl chain: Fragmentation of the alkyl chain would produce a series of characteristic ions.

Formation of a tropylium (B1234903) ion: Rearrangement of the phenyl group could lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

The analysis of these fragments helps to piece together the structure of the original molecule and confirm the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, these methods would be crucial for confirming the presence of the hydroxyl (-OH) group and the phenylsulfanyl (C₆H₅S-) moiety.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. This broadening is a result of intermolecular hydrogen bonding. Another key absorption would be the C-O stretching vibration, typically appearing in the 1260-1000 cm⁻¹ range. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-S stretching vibration is often weak in IR spectra and can be difficult to identify, typically appearing between 710-570 cm⁻¹.

Raman spectroscopy would provide complementary information. The S-C (phenyl-sulfur) and S-C (alkyl-sulfur) stretching vibrations, which are often weak in the IR spectrum, are expected to produce more intense signals in the Raman spectrum, typically in the 700-600 cm⁻¹ range. The aromatic ring vibrations would also be clearly visible. The O-H stretch, while strong in IR, is typically a weak band in Raman spectroscopy.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Butyl Chain (-CH₂) | 2960 - 2850 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3050 | Strong |

| C-H Stretch (Aliphatic) | Butyl Chain (-CH₂) | 2960 - 2850 | Strong |

| Ring Breathing (Aromatic) | Phenyl Ring | ~1000 | Strong |

| C-S Stretch | Phenyl Sulfide (B99878) | 700 - 600 | Medium to Strong |

X-ray Crystallography of Solid-State Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, the crystal structure of this compound has not been reported. For a compound that is a liquid or oil at room temperature, crystallographic analysis would require the preparation of a suitable solid derivative.

Common strategies for derivatizing alcohols for crystallographic analysis include the formation of esters with aromatic carboxylic acids (e.g., p-nitrobenzoates or 3,5-dinitrobenzoates) or urethanes via reaction with isocyanates. These derivatives often have higher melting points and a greater propensity to form high-quality single crystals suitable for X-ray diffraction.

If a crystal structure were to be determined, it would provide precise information on bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would include the C-S-C bond angle of the thioether linkage and the conformation of the butyl chain. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds involving the hydroxyl group and potential π-stacking interactions between the phenyl rings. Analysis of structurally related compounds, such as 1,4-Bis(phenylsulfanyl)butane, shows that the phenyl rings and the alkyl backbone can adopt a nearly planar conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. Specific, validated methods for this compound have not been published.

High-Performance Liquid Chromatography (HPLC): For a molecule of this polarity and structure, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 (octadecylsilyl) stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, leveraging the strong UV absorbance of the phenyl ring (typically around 254 nm). An HPLC method would be developed to separate the target compound from any starting materials (e.g., thiophenol, 4-bromo-1-butanol) or byproducts. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that is likely amenable to GC analysis, could be analyzed on a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17). The hydroxyl group can sometimes cause peak tailing on certain columns; in such cases, derivatization of the alcohol to a more volatile silyl (B83357) ether (e.g., by reaction with BSTFA) could improve chromatographic performance. Flame Ionization Detection (FID) would be a suitable universal detector for quantitative analysis, while Mass Spectrometry (MS) coupling (GC-MS) would provide definitive identification based on the compound's mass spectrum and fragmentation pattern. The fragmentation in MS would likely involve cleavage of the butyl chain and loss of water from the molecular ion.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 4-Bromo-1-butanol |

| 3,5-Dinitrobenzoate |

| Methane |

| Methanol |

| p-Nitrobenzoate |

| Thiophenol |

| 1,4-Bis(phenylsulfanyl)butane |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of flexible molecules like 4-(Phenylsulfanyl)butan-1-ol and how its shape influences its physical and chemical properties. libretexts.org The butane (B89635) chain of this molecule allows for rotation around its carbon-carbon single bonds, leading to a variety of possible conformations, or rotamers. lumenlearning.com

The primary focus of a conformational analysis of this compound would be to identify the most stable, low-energy conformations. This is achieved by systematically rotating the dihedral angles of the butyl chain and calculating the potential energy of each resulting geometry. The stability of these conformers is governed by a delicate balance of steric and electronic interactions. libretexts.org Key factors influencing the conformational preferences include:

Gauche and Anti Conformations: The relationship between the phenylsulfanyl group, the hydroxyl group, and the alkyl chain will lead to various staggered (anti and gauche) and eclipsed conformations. It is generally expected that staggered conformations will be energetically favored over eclipsed conformations to minimize torsional strain. lumenlearning.com

Intramolecular Interactions: The presence of the polar hydroxyl group and the sulfur atom allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom's lone pair of electrons. Such an interaction, if present, would significantly stabilize certain conformations, leading to a more compact, cyclic-like structure.

Steric Hindrance: The bulky phenylsulfanyl group will exert steric hindrance, influencing the preferred orientation of the butyl chain to minimize van der Waals repulsion.

Computational methods, such as molecular mechanics (using force fields like MMFF94) or quantum mechanical calculations, can be employed to perform a detailed conformational search. researchgate.net The results of such a study can be visualized using a potential energy surface, which maps the energy of the molecule as a function of the rotation around one or more bonds.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C1-C2-C3-S) | Potential for Intramolecular H-Bonding | Relative Energy (kcal/mol) |

| Anti (extended) | ~180° | Low | 0.0 (Reference) |

| Gauche 1 | ~60° | Possible | -0.5 to -1.5 |

| Gauche 2 | ~-60° | Possible | -0.5 to -1.5 |

| Eclipsed | 0°, 120° | High Strain | > 4.0 |

Note: This table is illustrative and represents expected trends in the conformational analysis of a flexible alkyl chain with polar end groups.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov By applying DFT calculations to this compound, valuable insights into its reactivity, stability, and spectroscopic properties can be obtained. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups:

Phenylsulfanyl Group: The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the phenyl ring. This delocalization of electrons influences the electron density distribution across the aromatic system and the sulfur atom. DFT calculations can quantify the extent of this conjugation and its effect on the molecule's frontier molecular orbitals (HOMO and LUMO).

Hydroxyl Group: The electronegative oxygen atom of the hydroxyl group induces a dipole moment in the molecule and is a key site for hydrogen bonding.

Alkyl Chain: The flexible butane chain acts as a spacer between the phenylsulfanyl and hydroxyl groups, influencing their interaction.

Key electronic properties that can be calculated using DFT include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and sulfur atoms are expected to be electron-rich centers, while the hydrogen of the hydroxyl group will be electron-poor.

Atomic Charges: DFT can be used to calculate the partial charges on each atom, providing a more quantitative picture of the charge distribution within the molecule.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | Suggests a relatively stable molecule. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net For this compound, several types of reactions could be investigated using these methods.

One area of interest is the oxidation of the sulfur atom . Thioethers are known to be oxidized to sulfoxides and then to sulfones. researchgate.netacs.org Computational modeling can be used to explore the mechanism of this oxidation with various oxidizing agents. The calculations would involve locating the transition state for the oxygen transfer step and determining the activation energy, which provides information about the reaction rate.

Another potential reaction is the dehydration of the alcohol to form an alkene or an ether. Reaction pathway modeling could help to determine the preferred reaction pathway under different catalytic conditions (e.g., acid-catalyzed).

Furthermore, the interaction of the hydroxyl and phenylsulfanyl groups could lead to intramolecular cyclization reactions under certain conditions. Computational studies could predict the feasibility of such reactions and the structure of the resulting cyclic products.

Transition state analysis is a key component of reaction pathway modeling. By analyzing the geometry and vibrational frequencies of the transition state, it is possible to confirm that it represents the true saddle point on the potential energy surface connecting reactants and products. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters

Computational chemistry provides methods for the prediction of various spectroscopic parameters, which can be a powerful aid in the identification and characterization of molecules. researchgate.netchemaxon.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a well-established application of DFT. researchgate.netchemaxon.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. The conformational flexibility of the butyl chain would need to be considered, as the observed chemical shifts in solution are an average over all populated conformations.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (adjacent to OH) | ~62 |

| C2 | ~32 |

| C3 | ~29 |

| C4 (adjacent to S) | ~35 |

| C (ipso, phenyl) | ~136 |

| C (ortho, phenyl) | ~129 |

| C (meta, phenyl) | ~128 |

| C (para, phenyl) | ~126 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum mechanical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, key predicted vibrational modes would include:

The O-H stretching vibration of the alcohol group, typically appearing as a broad band around 3300-3400 cm⁻¹. libretexts.org

The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, in the range of 2850-3100 cm⁻¹. libretexts.org

The C-O stretching vibration, expected around 1050-1150 cm⁻¹. libretexts.org

Vibrations associated with the phenyl group, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations. researchgate.net

Vibrations involving the C-S bond, which are typically weaker and appear in the fingerprint region.

By comparing the predicted IR spectrum with an experimental one, it is possible to confirm the presence of the key functional groups in the molecule.

Structure Reactivity Relationships and Design of Derivatives

Design and Synthesis of Structural Analogues and Derivatives with Modified Moieties

The structure of 4-(phenylsulfanyl)butan-1-ol offers multiple avenues for the design and synthesis of structural analogues. Modifications can be strategically introduced at three primary locations: the phenyl ring, the sulfur atom, and the butanol chain. These modifications aim to alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, to enhance its synthetic utility or biological activity.

Modification of the Phenyl Ring: The aromatic ring is a prime site for the introduction of various substituents. Electrophilic aromatic substitution reactions can be employed to introduce functional groups at the ortho, meta, and para positions. For instance, nitration followed by reduction can yield amino derivatives, while Friedel-Crafts acylation can introduce ketone functionalities. These modifications can significantly impact the electronic properties of the thioether linkage.

Modification of the Sulfur Atom: The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, can yield the corresponding sulfoxide (B87167), while stronger oxidants can produce the sulfone. These oxidized derivatives introduce polarity and hydrogen bond accepting capabilities.

Modification of the Butanol Chain: The primary alcohol of the butanol chain is a versatile handle for derivatization. It can undergo esterification with various carboxylic acids to form esters or be oxidized to the corresponding aldehyde or carboxylic acid, 4-(phenylthio)butanoic acid. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

A plausible synthetic route to this compound itself involves the nucleophilic substitution of a 4-halobutan-1-ol (e.g., 4-chlorobutan-1-ol or 4-bromobutan-1-ol) with thiophenol in the presence of a base. Alternatively, the ring-opening of tetrahydrofuran (B95107) (THF) by thiophenol under acidic or basic conditions could also yield the target molecule.

Table 1: Potential Synthetic Modifications of this compound

| Modification Site | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ then Fe/HCl | Amino group |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl group |

| Sulfur Atom | Oxidation | H₂O₂ | Sulfoxide |

| Sulfur Atom | Oxidation | KMnO₄ | Sulfone |

| Butanol Chain | Esterification | RCOOH/Acid catalyst | Ester |

| Butanol Chain | Oxidation | PCC | Aldehyde |

| Butanol Chain | Oxidation | KMnO₄ | Carboxylic acid |

| Butanol Chain | Tosylation then Nucleophilic Substitution | TsCl, then Nu⁻ | Various functional groups |

Correlations between Chemical Structure and Synthetic Utility or Specific Chemical Reactivity

The chemical structure of this compound dictates its utility in organic synthesis and its specific reactivity patterns. The interplay between the thioether and alcohol functionalities is a key determinant of its chemical behavior.

The primary alcohol can act as a nucleophile, participating in reactions such as esterification and etherification. Its reactivity can be enhanced by conversion to the corresponding alkoxide. The presence of the phenylsulfanyl group can influence the reactivity of the alcohol. The sulfur atom is known to be a "soft" nucleophile and can coordinate with certain metals, which could be exploited in catalytic transformations. msu.edu

The thioether linkage, on the other hand, can be selectively oxidized to the sulfoxide or sulfone, which dramatically alters the electronic and steric environment of the molecule. The phenyl group can undergo electrophilic aromatic substitution, with the phenylsulfanyl group acting as an ortho-, para-directing group. The electron-donating nature of the sulfur atom can activate the ring towards substitution.

The synthetic utility of this compound lies in its potential as a bifunctional building block. For example, the alcohol could be protected, followed by modification of the phenyl ring, and subsequent deprotection to yield a substituted derivative.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Expected Outcome |

|---|---|---|

| Primary Alcohol | Nucleophilic attack | Formation of esters, ethers |

| Primary Alcohol | Oxidation | Formation of aldehyde or carboxylic acid |

| Phenyl Thioether | Oxidation | Formation of sulfoxide or sulfone |

| Phenyl Thioether | Electrophilic Aromatic Substitution | Substitution at ortho and para positions |

Influence of Substituents on Reaction Selectivity and Efficiency

The introduction of substituents on the phenyl ring of this compound can profoundly influence the selectivity and efficiency of its reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups on the phenyl ring increase the electron density of the aromatic system and the sulfur atom. This enhances the nucleophilicity of the sulfur and activates the ring towards electrophilic aromatic substitution, favoring the formation of ortho- and para-substituted products. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, deactivating the ring towards electrophilic substitution and making the sulfur atom less nucleophilic. siue.eduresearchgate.netmasterorganicchemistry.com The acidity of the hydroxyl proton is also influenced by these substituents through inductive effects.

Steric Effects: The size and position of substituents on the phenyl ring can sterically hinder certain reaction pathways. For example, a bulky substituent at the ortho position could impede reactions at the sulfur atom or the adjacent carbon of the aromatic ring. Similarly, bulky groups near the hydroxyl function on the butanol chain could hinder its reactivity. This steric hindrance can be exploited to achieve regioselectivity in certain reactions.

The interplay of these electronic and steric factors is crucial in designing derivatives of this compound with desired reactivity and for controlling the outcome of chemical transformations.

Table 3: Predicted Influence of Phenyl Substituents on Reactivity

| Substituent Type (at para-position) | Effect on Phenyl Ring Reactivity (Electrophilic Substitution) | Effect on Sulfur Nucleophilicity |

|---|---|---|

| Electron-Donating Group (e.g., -OCH₃) | Activating, ortho-, para-directing | Increased |

| Electron-Withdrawing Group (e.g., -NO₂) | Deactivating, meta-directing (relative to the substituent) | Decreased |

| Halogen (e.g., -Cl) | Deactivating, ortho-, para-directing | Decreased |

Applications of 4 Phenylsulfanyl Butan 1 Ol and Its Derivatives in Advanced Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a hydroxyl group and a phenylsulfanyl moiety allows for sequential and chemoselective transformations, making 4-(phenylsulfanyl)butan-1-ol a versatile intermediate in multi-step syntheses. The butyl chain provides a flexible spacer, while the phenyl ring on the sulfur atom can be modified or can influence the reactivity of the sulfur atom itself.

A notable parallel can be drawn with the closely related compound, 4-phenylbutan-1-ol, which serves as a crucial intermediate in the synthesis of Salmeterol, a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). In the synthesis of Salmeterol, the 4-phenylbutyl backbone of the precursor is a key structural element that is elaborated into the final complex drug molecule. This underscores the importance of phenylbutyl scaffolds in the construction of pharmaceutically active compounds.

In a similar vein, this compound offers a platform for the synthesis of other complex and potentially bioactive molecules. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for coupling with other molecules. For instance, it can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The phenylsulfanyl group, on the other hand, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which opens up a rich field of further chemical transformations.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reagent/Condition | Product Functional Group | Potential Subsequent Reaction |

| Hydroxyl (-OH) | TsCl, pyridine | Tosylate (-OTs) | Nucleophilic substitution |

| Hydroxyl (-OH) | PBr₃ | Bromide (-Br) | Grignard formation, coupling reactions |

| Phenylsulfanyl (-SPh) | m-CPBA (1 eq.) | Phenylsulfinyl (-SOPh) | Pummerer rearrangement, Mislow-Evans rearrangement |

| Phenylsulfanyl (-SPh) | m-CPBA (2 eq.) | Phenylsulfonyl (-SO₂Ph) | Julia olefination, Ramberg-Bäcklund reaction |

These transformations highlight the versatility of this compound as a starting material, enabling the introduction of diverse structural motifs and the construction of complex target molecules.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound contains the necessary components for the construction of sulfur-containing heterocycles, most notably tetrahydrothiophene (B86538) derivatives.

One plausible synthetic route to a tetrahydrothiophene ring system from this compound involves an intramolecular cyclization. This can be achieved by first converting the terminal hydroxyl group into a suitable leaving group, such as a tosylate or halide. Subsequent intramolecular nucleophilic attack by the sulfur atom would then displace the leaving group to form the five-membered tetrahydrothiophene ring.

An alternative and more sophisticated approach to cyclization involves the oxidation of the sulfide (B99878) to a sulfoxide, followed by a Pummerer-type rearrangement. Treatment of 4-(phenylsulfinyl)butan-1-ol (the oxidized form of this compound) with an activating agent like acetic anhydride (B1165640) would generate a thionium (B1214772) ion intermediate. While a typical Pummerer reaction involves an intermolecular nucleophilic attack, in this case, the tethered hydroxyl group could act as an intramolecular nucleophile, leading to the formation of a cyclic ether with an α-phenylthio substituent. Subsequent transformations could then lead to various substituted tetrahydrothiophenes.

Table 2: Proposed Synthetic Routes to Tetrahydrothiophene Derivatives

| Starting Material Derivative | Key Reaction | Intermediate | Final Heterocyclic Product (Example) |

| 4-(Phenylsulfanyl)butan-1-tosylate | Intramolecular Sₙ2 | - | Phenyl-tetrahydrothiophenium tosylate |

| 4-(Phenylsulfinyl)butan-1-ol | Pummerer Rearrangement | Thionium ion | 2-Phenylthio-tetrahydrofuran |

These proposed pathways illustrate the potential of this compound as a precursor for the synthesis of valuable heterocyclic scaffolds.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. The bifunctional nature of this compound makes it a theoretical candidate for participation in such processes.

In the context of cascade reactions, the oxidation of either the alcohol or the thioether functionality could initiate a sequence of intramolecular events. For instance, oxidation of the alcohol to an aldehyde could be followed by an intramolecular thio-enol reaction if a suitable activating group were present elsewhere in the molecule. Conversely, oxidation of the thioether to a sulfoxide could trigger a Pummerer rearrangement that unmasks a reactive intermediate, which could then participate in a subsequent intramolecular cyclization or addition reaction.

While specific examples of this compound in multicomponent reactions are not prevalent in the literature, its structure lends itself to hypothetical MCR scenarios. A three-component reaction could, for example, involve the alcohol acting as one nucleophile, the sulfur atom (or a derivative) as another, and a third reactant providing an electrophilic component to stitch the molecule together in a convergent fashion. The development of novel MCRs is an active area of research, and bifunctional building blocks like this compound are attractive substrates for the discovery of new transformations.

The potential for this compound to be utilized in these advanced synthetic strategies highlights its promise as a versatile tool for the modern organic chemist, enabling the efficient construction of complex and potentially valuable molecules.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 4-(Phenylsulfanyl)butan-1-ol and similar hydroxyalkyl phenyl sulfides often relies on multi-step procedures that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more atom-economical approaches.

Green Catalysis: A primary focus will be the development and implementation of green catalysts. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote the key bond-forming reactions. arkat-usa.org For instance, the formation of the thioether linkage could be achieved through catalytic C-S cross-coupling reactions that avoid the use of stoichiometric activating reagents. Research into recyclable catalysts, such as those supported on solid matrices, will also be crucial for improving the sustainability of the synthesis. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign route to chiral molecules. Future research could explore the use of specific enzymes for the synthesis of enantiomerically pure this compound, which could be of interest for pharmaceutical applications. For example, engineered enzymes could catalyze the stereoselective addition of thiophenol to a suitable four-carbon building block containing a hydroxyl group. orientjchem.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. iciq.orgnih.gov A potential future synthetic route to this compound could involve the photocatalytic hydrothiolation of but-3-en-1-ol with thiophenol, a reaction that can proceed with high atom economy.

A comparison of potential sustainable synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Green Catalysis | Reduced waste, use of non-toxic metals, catalyst recyclability. arkat-usa.org | Catalyst deactivation, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. orientjchem.org | Enzyme stability, substrate scope limitations, cost of enzyme production. |

| Photocatalysis | Use of renewable light energy, mild reaction conditions, high atom economy. nih.gov | Quantum yield efficiency, scalability of photochemical reactors. |

Exploration of Undiscovered Reactivity Profiles of the Compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a potentially oxidizable sulfide (B99878) group, suggests a rich and largely unexplored reactivity profile.

Novel Oxidation Reactions: While the oxidation of simple phenyl sulfides is well-documented, the selective oxidation of the sulfur atom in the presence of a primary alcohol in this compound presents an interesting challenge. researchgate.net Future research could focus on developing selective methods to access the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products may exhibit unique biological activities or serve as valuable synthetic intermediates. Mechanistic studies will be crucial to understand the factors governing the selectivity of these oxidations. nih.gov

Cycloaddition Potential: The presence of both a hydroxyl and a phenylsulfanyl group could enable novel intramolecular cycloaddition reactions. For instance, upon activation, the molecule could potentially undergo cyclization to form heterocyclic structures. The exploration of its participation in intermolecular cycloaddition reactions, possibly after functional group modification, could also lead to the synthesis of complex molecular architectures.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is essential for unlocking its full synthetic potential. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict reaction pathways and transition states for its various potential transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow chemistry and automated processes offers numerous advantages in terms of safety, efficiency, and scalability. amidetech.compentelutelabmit.com

Automated Flow Synthesis: The synthesis of this compound is well-suited for adaptation to an automated flow chemistry platform. chemrxiv.orgnih.gov This would involve pumping the reactants through a series of reactors where mixing, reaction, and initial purification steps occur continuously. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. rsc.org An automated system could also facilitate the rapid optimization of reaction conditions. rsc.org

High-Throughput Screening: Automated platforms can be utilized for the high-throughput screening of reaction conditions for the synthesis of this compound and its derivatives. sigmaaldrich.compurdue.eduunchainedlabs.com This would enable the rapid evaluation of a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a given transformation. acs.org

The potential benefits of integrating these modern techniques are summarized in Table 2.

Table 2: Advantages of Integrating Flow Chemistry and Automation

| Technique | Key Advantages |

|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. amidetech.comrsc.org |

| Automated Synthesis | Increased reproducibility, reduced manual labor, ability to perform complex multi-step syntheses. pentelutelabmit.comchemrxiv.org |

| High-Throughput Screening | Rapid reaction optimization, discovery of novel reaction conditions, efficient exploration of chemical space. sigmaaldrich.comunchainedlabs.com |

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced in-situ spectroscopic techniques will be instrumental in advancing the chemistry of this compound.

Real-Time Monitoring with Raman and IR Spectroscopy: Techniques such as Raman and Infrared (IR) spectroscopy can be used for the in-situ monitoring of reactions involving this compound. uib.nospectroscopyonline.comamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, it is possible to track the concentration of reactants, products, and intermediates in real-time. This data is crucial for reaction optimization and ensuring process safety, particularly in a flow chemistry setup. nih.gov

Operando NMR Studies: Operando Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms under actual operating conditions. bruker.com This technique could be applied to investigate the formation of this compound, providing detailed information about the structure and concentration of all species present in the reaction mixture as the reaction progresses.

The application of these techniques will lead to a more fundamental understanding of the chemical processes involving this compound, paving the way for the development of more robust and efficient synthetic and manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Phenylsulfanyl)butan-1-ol, and how can reaction efficiency be optimized?